1-(Azidomethyl)-4-nitrobenzene
CAS No.: 17271-88-4
Cat. No.: VC2035092
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17271-88-4 |
|---|---|
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 1-(azidomethyl)-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H6N4O2/c8-10-9-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2 |
| Standard InChI Key | CBJPXFJWGZHREB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
1-(Azidomethyl)-4-nitrobenzene (CAS No. 17271-88-4) is an organic compound with the molecular formula C₇H₆N₄O₂ and a molecular weight of 178.15 g/mol . The structure features a benzene ring substituted with a nitro group (-NO₂) and an azidomethyl group (-CH₂N₃), making it a versatile intermediate in synthetic chemistry.
Physical Properties
The compound exhibits distinct physical characteristics that are summarized in Table 1.
Structural Characteristics
The structure of 1-(azidomethyl)-4-nitrobenzene contains two reactive functional groups:
-
An azidomethyl group (-CH₂N₃), which provides the azide functionality critical for click chemistry applications .
-
A nitro group (-NO₂) attached to the benzene ring in the para position relative to the azidomethyl group.
This combination of functional groups contributes to its versatility in organic synthesis and its unique reactivity profile.
Synthesis Methods
Laboratory Synthesis
The most common synthetic route to 1-(azidomethyl)-4-nitrobenzene involves the nucleophilic substitution of 4-(bromomethyl)-4-nitrobenzene with sodium azide . The procedure typically follows these steps:
-
A solution of 1-(bromomethyl)-4-nitrobenzene (typically 30 mmol) in an appropriate solvent such as dimethylformamide (DMF) .
-
Addition of sodium azide (NaN₃) (approximately 1.5 equivalents) .
-
Stirring the reaction mixture at elevated temperature (typically 64°C) for 4 hours .
-
After completion, the reaction mixture is quenched with water and extracted with an organic solvent (commonly diethyl ether) .
This method typically produces high yields (94%) of the desired product .
The spectroscopic data for the synthesized compound includes:
-
¹H NMR (300 MHz, CDCl₃): δ = 8.23 (d, J = 8.6 Hz, 2H, HAr), 7.50 (d, J = 8.6 Hz, 2H, HAr), 4.51 (s, 2H, N₃CH₂) .
-
¹³C NMR (100 MHz, CDCl₃): δ = 147.6 (C, CAr), 142.7 (C, CAr), 128.5 (CH, CAr), 123.9 (CH, CAr), 53.9 (CH₂) .
Purification
The crude product is typically purified by flash chromatography on silica gel, using appropriate eluents such as diethyl ether or mixtures of ethyl acetate and hexane . The purified product is obtained as a bright yellow oil with high purity .
Reactivity and Chemical Behavior
The reactivity of 1-(azidomethyl)-4-nitrobenzene is largely governed by its two functional groups, which can undergo various transformations independently or in concert.
Azide Group Reactions
The azidomethyl group is particularly valuable for its participation in click chemistry reactions, especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction leads to the formation of 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science .
For example, the reaction between 1-(azidomethyl)-4-nitrobenzene and propargylic alcohol in the presence of a copper catalyst yields 4-[(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl]benzonitrile with a yield of 78% . Similarly, reaction with 1-ethynylcyclohex-1-ene produces 4-cyclohexenyl-1-(4-nitrobenzyl)-1H-1,2,3-triazole in an impressive 98% yield .
The azide group can also undergo:
-
Nucleophilic substitution reactions
-
Reduction to an amine
-
Formation of nitrenes through oxidation, which are useful intermediates in organic synthesis
Nitro Group Reactions
The nitro group in 1-(azidomethyl)-4-nitrobenzene can undergo several transformations:
-
Reduction to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
-
Participation in electron-withdrawing effects that influence the reactivity of the entire molecule .
-
Potential conversion to other functional groups, expanding the molecule's synthetic versatility .
The presence of both functional groups allows for orthogonal chemistry, where one group can be modified while leaving the other intact .
Applications
1-(Azidomethyl)-4-nitrobenzene has found applications across multiple fields of chemistry and related sciences.
Organic Synthesis
In organic synthesis, 1-(azidomethyl)-4-nitrobenzene serves as a valuable building block for constructing complex molecules. Its bifunctional nature allows for sequential transformations and the creation of diverse chemical architectures. The compound is particularly useful in:
-
Synthesis of heterocyclic compounds
-
Construction of complex molecular frameworks
-
Preparation of functionalized benzene derivatives
-
Development of chemically diverse libraries for drug discovery
Click Chemistry
Perhaps the most significant application of 1-(azidomethyl)-4-nitrobenzene is in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition . This reaction is characterized by:
-
High regioselectivity, forming exclusively 1,4-disubstituted 1,2,3-triazoles
-
Mild reaction conditions (room temperature, aqueous media)
-
High yields and minimal side products
Table 2 presents examples of click chemistry reactions involving 1-(azidomethyl)-4-nitrobenzene:
The ease and efficiency of these reactions make 1-(azidomethyl)-4-nitrobenzene an excellent choice for applications requiring bioorthogonal chemistry and efficient covalent linking strategies .
Material Science
In material science, 1-(azidomethyl)-4-nitrobenzene is utilized for:
-
Developing materials with enhanced thermal stability and reactivity
-
Creating functionalized polymers with specific properties
-
Synthesizing compounds for electronic applications
-
Preparing photoresponsive materials through the incorporation of its functional groups
Medicinal Chemistry
The compound plays a role in medicinal chemistry as a precursor for synthesizing:
-
Triazole-based compounds with potential antimicrobial and anticancer properties
-
Bioorthogonal labeling reagents for studying biological systems
-
Compounds for investigating enzyme mechanisms
-
Molecules with specific targeting properties for drug development
Comparative Analysis with Similar Compounds
1-(Azidomethyl)-4-nitrobenzene shares structural similarities with other functionalized benzene derivatives, but its unique combination of functional groups sets it apart.
Table 3 compares 1-(azidomethyl)-4-nitrobenzene with related compounds:
The unique positioning and combination of functional groups in 1-(azidomethyl)-4-nitrobenzene influence its reactivity, making it particularly valuable for click chemistry applications compared to these related compounds .
Recent Research and Future Directions
Recent research involving 1-(azidomethyl)-4-nitrobenzene has focused on several areas:
-
Development of more efficient synthetic routes with higher yields and greener methodologies .
-
Exploration of its application in copper-free click chemistry to enable biological applications .
-
Investigation of its potential in the development of functional materials and bioactive compounds .
-
Utilization in oxidation-induced "one-pot" click chemistry for the transformation of small molecules and materials .
Future directions for research may include:
-
Development of water-soluble derivatives for biological applications
-
Exploration of catalytic systems that further enhance the efficiency of click reactions
-
Investigation of potential applications in targeted drug delivery systems
-
Integration into developing areas such as bioorthogonal chemistry and materials science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume